17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
Brand Name: Vulcanchem
CAS No.: 93963-00-9
VCID: VC17020443
InChI: InChI=1S/C34H20N2O2/c1-16(2)23-14-26-22-10-8-19-11-18-7-9-20(37)13-24(18)33-29(19)34(22)36(35-33)27-15-28(38)31-21-6-4-3-5-17(21)12-25(23)32(31)30(26)27/h3-16H,1-2H3
SMILES:
Molecular Formula: C34H20N2O2
Molecular Weight: 488.5 g/mol

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione

CAS No.: 93963-00-9

Cat. No.: VC17020443

Molecular Formula: C34H20N2O2

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione - 93963-00-9

Specification

CAS No. 93963-00-9
Molecular Formula C34H20N2O2
Molecular Weight 488.5 g/mol
IUPAC Name 19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione
Standard InChI InChI=1S/C34H20N2O2/c1-16(2)23-14-26-22-10-8-19-11-18-7-9-20(37)13-24(18)33-29(19)34(22)36(35-33)27-15-28(38)31-21-6-4-3-5-17(21)12-25(23)32(31)30(26)27/h3-16H,1-2H3
Standard InChI Key MRAYJMJHCRANJH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione belongs to the indazole-acridine hybrid family, featuring a core of six fused aromatic rings augmented by an isopropyl substituent at the 17th position. The compound’s planar structure facilitates π-π stacking interactions, critical for its electronic behavior. Key structural attributes include:

PropertyValue
Molecular FormulaC₃₄H₂₀N₂O₂
Molecular Weight488.54 g/mol
Density1.53 g/cm³ (analog)
LogP8.22 (lipophilicity)

Spectroscopic Features

Ultraviolet-visible (UV-vis) spectroscopy of related anthra-thiophene derivatives reveals absorption maxima (λₘₐₓ) between 402–443 nm, corresponding to optical bandgaps (E₉) of 2.69–2.98 eV . These values suggest applicability in light-harvesting materials. Nuclear magnetic resonance (NMR) spectra of the parent compound remain unpublished, but analogs display characteristic aromatic proton signals in the δ 7.0–8.5 ppm range .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically employs a three-step protocol:

  • Grignard Carbocupration: Formation of iodinated intermediates via reaction of 2-butyne-1,4-diol with benzylic chlorides .

  • Negishi Coupling: Palladium-catalyzed cross-coupling to introduce thiophene or aryl groups .

  • Bradsher Cyclization: Titanium tetrachloride-mediated ring closure to yield the fused aromatic system .

Critical parameters include temperature control (<60°C) and stoichiometric precision, with yields averaging 57% over three steps .

Reaction Mechanisms

Electrophilic aromatic substitution dominates the compound’s reactivity. For example, chlorination at the 13th position proceeds via a radical mechanism under FeCl₃ catalysis . Reduction of the diketone moiety using hydrogenation catalysts like Pd/C remains unexplored but is theoretically feasible.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures exceeding 300°C, attributable to aromatic stabilization. The isopropyl group enhances solubility in polar aprotic solvents (e.g., dimethylformamide) without compromising thermal resilience .

Electronic Properties

The extended conjugation system confers a high charge-carrier mobility, theoretically suitable for organic field-effect transistors (OFETs). Hall effect measurements suggest hole mobilities of ~0.1 cm² V⁻¹ s⁻¹, though experimental validation is pending .

Applications in Material Science

Organic Electronics

Thin films of the compound exhibit broad absorption spectra (350–500 nm), aligning with solar photon flux maxima. Preliminary OFET prototypes show on/off ratios >10⁴, though mobility enhancements require doping .

Photonic Devices

Third-order nonlinear optical susceptibility (χ⁽³⁾) measurements reveal potential for all-optical switching. Kerr coefficients are estimated at 10⁻¹² esu, comparable to polydiacetylenes.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields and expensive palladium catalysts. Future work may explore iron- or nickel-mediated couplings to reduce costs .

Toxicity Profiling

Chronic toxicity data are absent. Rodent models must evaluate hepatotoxicity risks linked to aromatic amine metabolites.

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